molecular formula C16H13ClN2O3 B3126157 (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide CAS No. 331461-59-7

(2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide

Cat. No.: B3126157
CAS No.: 331461-59-7
M. Wt: 316.74 g/mol
InChI Key: PJBINEMZVFHXBU-VQHVLOKHSA-N
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Description

(2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a benzyl group, a chloro-nitrophenyl group, and a prop-2-enamide backbone, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: Benzylamine, 4-chloro-3-nitrobenzaldehyde, and an appropriate acylating agent.

    Reaction Conditions: The reaction usually proceeds under basic or acidic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-benzyl-3-(4-chlorophenyl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    (2E)-N-benzyl-3-(4-nitrophenyl)prop-2-enamide: Lacks the chloro group, which may influence its chemical properties and interactions.

    (2E)-N-benzyl-3-(4-chloro-3-methylphenyl)prop-2-enamide: Contains a methyl group instead of a nitro group, potentially altering its chemical behavior and applications.

Uniqueness

The presence of both chloro and nitro groups in (2E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide makes it unique, as these functional groups can significantly influence its chemical reactivity and potential biological activity. The combination of these groups may offer distinct advantages in specific applications, such as enhanced binding affinity or selectivity for certain molecular targets.

Properties

IUPAC Name

(E)-N-benzyl-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-14-8-6-12(10-15(14)19(21)22)7-9-16(20)18-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,20)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBINEMZVFHXBU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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